molecular formula C16H12N4O4S B4672828 2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide

2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide

Cat. No. B4672828
M. Wt: 356.4 g/mol
InChI Key: WEHBWXQYHJVEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide, also known as FP-2, is a chemical compound that has been widely studied for its potential use in scientific research. It is a thioether derivative of pyrimidine, which has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression. In addition, it has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and cell differentiation.
Biochemical and Physiological Effects:
2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to have antiproliferative effects on cancer cells by inducing cell cycle arrest and apoptosis. 2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. In addition, it has been shown to have a high selectivity for certain enzymes and signaling pathways, making it a useful tool for studying specific biological processes. One limitation of using 2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide in lab experiments is that it has a moderate yield and purity, which can make it difficult to obtain large quantities of the compound.

Future Directions

There are several future directions for research on 2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide. One area of interest is its potential use in combination with other drugs for cancer treatment. It has been shown to have synergistic effects with certain chemotherapeutic agents, which could improve the efficacy of cancer treatment. In addition, further research is needed to fully understand the mechanism of action of 2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide and its potential use in treating neurodegenerative diseases. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide, which could help to optimize its use in scientific research.

Scientific Research Applications

2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide has been studied for its potential use in a range of scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have antiproliferative effects on cancer cells by inducing cell cycle arrest and apoptosis. 2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c21-15(18-11-3-1-4-12(9-11)20(22)23)10-25-16-17-7-6-13(19-16)14-5-2-8-24-14/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHBWXQYHJVEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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